Cas no 1206970-06-0 (5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine)
![5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine structure](https://www.kuujia.com/scimg/cas/1206970-06-0x500.png)
5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine Chemical and Physical Properties
Names and Identifiers
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- 5-methyl-2-(methylthio)oxazolo[5,4-b]pyridine
- 5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine
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- Inchi: 1S/C8H8N2OS/c1-5-3-4-6-7(9-5)11-8(10-6)12-2/h3-4H,1-2H3
- InChI Key: WGHAGNLSJPJJSD-UHFFFAOYSA-N
- SMILES: S(C)C1=NC2=CC=C(C)N=C2O1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 167
- Topological Polar Surface Area: 64.2
- XLogP3: 2.3
5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR322838-250mg |
5-Methyl-2-(Methylthio)oxazolo[5,4-b]pyridine |
1206970-06-0 | 250mg |
£260.00 | 2023-09-01 | ||
A2B Chem LLC | AI13219-1g |
5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine |
1206970-06-0 | 98% | 1g |
$1043.00 | 2024-04-20 | |
A2B Chem LLC | AI13219-250mg |
5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine |
1206970-06-0 | 98% | 250mg |
$358.00 | 2024-04-20 | |
A2B Chem LLC | AI13219-100mg |
5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine |
1206970-06-0 | 98% | 100mg |
$209.00 | 2024-04-20 |
5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine Related Literature
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
Additional information on 5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine
Introduction to 5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine (CAS No. 1206970-06-0)
5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine, with the CAS number 1206970-06-0, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of oxazolopyridines, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of 5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine make it an intriguing candidate for various drug discovery programs.
The chemical structure of 5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine consists of a fused oxazole and pyridine ring system, with a methyl group at the 5-position and a methylthio group at the 2-position. These functional groups contribute to the compound's stability and reactivity, making it suitable for a wide range of synthetic transformations and biological evaluations.
Recent studies have highlighted the potential of 5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. The anti-inflammatory activity is attributed to its ability to modulate key signaling pathways involved in inflammation, such as the NF-κB pathway. This makes 5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine a promising lead compound for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine has also been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the inhibition of cell proliferation and the induction of cell cycle arrest. These findings suggest that 5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine could be further developed as a novel anticancer drug.
The pharmacokinetic properties of 5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine have also been studied extensively. Research has shown that this compound exhibits favorable oral bioavailability and good plasma stability. These characteristics are crucial for ensuring that the compound can effectively reach its target tissues and exert its therapeutic effects. Furthermore, preclinical studies have indicated that 5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine has low toxicity and a wide therapeutic window, which are important considerations for drug development.
The synthetic accessibility of 5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine is another factor that contributes to its appeal as a research tool and potential drug candidate. Various synthetic routes have been developed to prepare this compound efficiently and in high yields. One common approach involves the reaction of 2-chloro-3-methoxybenzaldehyde with thiourea to form an intermediate thiourea derivative, which is then cyclized to form the desired oxazolopyridine structure. This synthetic strategy allows for easy modification of the molecule through functional group manipulation, enabling researchers to explore a wide range of structural analogs.
In conclusion, 5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine (CAS No. 1206970-06-0) is a promising compound with diverse biological activities and potential therapeutic applications. Its anti-inflammatory and anticancer properties, combined with favorable pharmacokinetic characteristics and synthetic accessibility, make it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that 5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine will play an increasingly important role in advancing our understanding of disease mechanisms and developing new treatments.
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